molecular formula C4H5F B8741260 4-Fluorobut-1-yne CAS No. 98352-47-7

4-Fluorobut-1-yne

Cat. No.: B8741260
CAS No.: 98352-47-7
M. Wt: 72.08 g/mol
InChI Key: CQFCDAVYXPMTRE-UHFFFAOYSA-N
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Description

4-Fluorobut-1-yne is a fluorinated organic compound with the molecular formula C4H5F. This molecule features a terminal alkyne group and a fluorine atom separated by a butyl chain, making it a valuable building block in synthetic and mechanistic chemistry. Researchers can utilize this compound in the development of novel cross-coupling reactions, as fluorinated alkynes are of significant interest for creating complex molecular architectures . The presence of the fluorine atom also makes it a candidate for spectroscopic studies and investigations into vibrational dynamics, similar to how related molecules like 1-butyne are used in high-resolution FTMW-detected infrared spectroscopy to understand molecular structure and energy redistribution . As a propargylic fluoride derivative, it falls into a category of substrates that can be employed in advanced synthetic methodologies, enabling the construction of carbon-carbon bonds for pharmaceutical and agrochemical research . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98352-47-7

Molecular Formula

C4H5F

Molecular Weight

72.08 g/mol

IUPAC Name

4-fluorobut-1-yne

InChI

InChI=1S/C4H5F/c1-2-3-4-5/h1H,3-4H2

InChI Key

CQFCDAVYXPMTRE-UHFFFAOYSA-N

Canonical SMILES

C#CCCF

Origin of Product

United States

Reactivity and Mechanistic Studies of 4 Fluorobut 1 Yne

Addition Reactions to the Alkyne Moiety

The triple bond in 4-fluorobut-1-yne is the primary site for addition reactions, where it can react with a variety of electrophiles, nucleophiles, and in multi-component systems.

Hydrofluorination involves the addition of hydrogen and fluorine across the triple bond. The mechanisms of these reactions are of significant interest as they can lead to the formation of valuable fluoroalkenes.

Recent research has uncovered novel mechanisms for fluorination that avoid the direct formation of highly reactive metal-fluoride intermediates. One such pathway is the outer-sphere electrophilic fluorination (OSEF). acs.org In this mechanism, a metal complex activates the alkyne substrate, but the fluorination occurs via an electrophilic fluorine source that is not directly bonded to the metal center. acs.orgnih.gov

Studies on ruthenium-alkynyl complexes have demonstrated that an outer-sphere mechanism is viable. nih.govresearchgate.net The process involves the activation of the terminal alkyne by the ruthenium center, making it susceptible to attack by an external electrophilic fluorinating agent. whiterose.ac.ukacs.org This type of reaction is distinct from other metal-mediated fluorinations that proceed through reductive elimination from a metal-fluoride complex. acs.org The OSEF pathway offers high regio- and diastereoselectivity in the formation of C-F bonds. acs.orgnih.gov

Table 1: Comparison of Fluorination Mechanisms

Feature Outer-Sphere Mechanism Inner-Sphere Mechanism
Fluorine Source External electrophilic reagent (e.g., Selectfluor) Metal-fluoride complex
Key Step Attack by a non-coordinated fluorinating agent Reductive elimination from the metal center
Metal Intermediate Metal-alkynyl complex Metal-fluoride complex

| Selectivity | Often high regio- and diastereoselectivity acs.orgnih.gov | Varies with metal and ligands |

The stereochemistry of hydrofluorination across an alkyne is a critical aspect, determining the geometry (E or Z) of the resulting vinyl fluoride (B91410). In many metal-catalyzed hydrofluorination reactions, the predominant stereochemical outcome is anti-addition. rsc.orgresearchgate.net This means that the hydrogen atom and the fluorine atom add to opposite faces of the alkyne triple bond.

Gold(I)-catalyzed hydrofluorination provides a well-studied example of this stereoselectivity. researchgate.net The proposed mechanism involves the coordination of the alkyne to a cationic gold(I) complex, which activates it for nucleophilic attack. researchgate.netresearchgate.net A fluoride ion then attacks the activated alkyne complex from the side opposite to the metal, resulting in the characteristic anti-addition. rsc.org Subsequent protonolysis of the resulting vinyl-gold intermediate releases the fluoroalkene product. researchgate.net Density functional theory (DFT) calculations support that the anti-addition pathway is energetically more favorable than a syn-addition for these reactions. rsc.org This stereocontrol is crucial for synthesizing specific isomers of fluorinated alkenes. acs.orgescholarship.org

The electron-deficient nature of the alkyne in fluoroacetylenes facilitates nucleophilic addition. Compounds containing Group V hydrides, such as amines and arsines (R₂EH), can add across the triple bond of fluoroacetylenes. cdnsciencepub.com The reaction is believed to proceed via nucleophilic attack by the lone pair of electrons on the Group V element (e.g., nitrogen or arsenic) onto one of the sp-hybridized carbons of the alkyne. cdnsciencepub.com

The reactivity of the Group V hydride is related to the availability of this lone pair. For instance, the ease of reaction for arsines with fluoroacetylenes follows the order (CH₃)₂AsH > CH₃(C₆H₅)AsH > (CF₃)₂AsH, which corresponds to the decreasing nucleophilicity of the arsenic atom due to the presence of increasingly electron-withdrawing groups. cdnsciencepub.com These reactions generally result in trans-addition products, where the hydrogen and the heteroatom group add to opposite sides of the forming double bond. cdnsciencepub.com

The high electron density of the triple bond in alkynes makes them reactive towards electrophiles. libretexts.org In electrophilic addition, an electrophile attacks the alkyne, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. For terminal alkynes like this compound, these additions typically follow Markovnikov's rule, where the electrophile (often H⁺) adds to the terminal carbon (C-1), and the nucleophile adds to the more substituted internal carbon (C-2). libretexts.orglasalle.edu

The general mechanism for the addition of a hydrogen halide (HX) involves the protonation of the alkyne to form a vinyl cation intermediate. libretexts.org This intermediate is then attacked by the halide ion. Due to the high instability of a primary vinyl cation, the reaction may instead proceed through a bimolecular or termolecular transition state where the alkyne is simultaneously attacked by the electrophile and nucleophile. The presence of the electron-withdrawing fluorine atom in this compound would likely influence the stability of any cationic intermediate at C-2, potentially affecting reaction rates and regioselectivity compared to a non-fluorinated alkyne.

Table 2: General Electrophilic Addition Reactions of Alkynes

Reagent Product Type Regioselectivity
Hydrogen Halide (HX) Haloalkene, Geminal Dihaloalkane (with excess HX) Markovnikov libretexts.org
Halogen (X₂) Dihaloalkene, Tetrahaloalkane (with excess X₂) Anti-addition is often favored lasalle.edu

| Water (H₂O, acid-catalyzed) | Ketone (via an enol intermediate) | Markovnikov libretexts.org |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. nih.gov Alkynes are common participants in MCRs. Given its structure, this compound possesses two key functional handles for such reactions: the terminal alkyne and the alkyl fluoride.

Nickel-catalyzed four-component coupling reactions have been developed that combine an alkyl halide, an aryl Grignard reagent, and two molecules of a diene. rsc.org A similar strategy could potentially be applied to this compound, where it acts as the alkyl fluoride component. The mechanism for these reactions often involves the formation of an anionic nickel complex that facilitates the C-C bond formations. rsc.org The development of catalytic bismetallative multicomponent reactions, which incorporate reagents like B-B or Si-Si, further expands the synthetic utility by creating products with multiple functional groups and stereocenters from simple substrates. nih.gov

Outer-Sphere Fluorination Mechanisms

Electrophilic Additions

Cycloaddition Reactions

Cycloaddition reactions offer a powerful means to construct cyclic molecules. Fluorinated alkynes, in particular, are valuable precursors for the synthesis of fluorinated heterocyclic compounds through various cycloaddition strategies. alfa-chemistry.com

[3+2] Cycloaddition Chemistry

The [3+2] cycloaddition, a Huisgen 1,3-dipolar cycloaddition, is a chemical reaction in which a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. beilstein-journals.orgiupac.org Terminal alkynes like this compound can serve as dipolarophiles in such reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the alkyne, making it a more effective partner in cycloadditions with various 1,3-dipoles such as azides and nitrile oxides. alfa-chemistry.com

These reactions are a cornerstone in the synthesis of pyrazoles and other heterocyclic systems. beilstein-journals.org For instance, the reaction of a substituted alkyne with a sydnone, a type of 1,3-dipolar compound, typically requires heating in a hydrocarbon solvent and can lead to the formation of polysubstituted pyrazoles. beilstein-journals.org While specific studies on this compound are not extensively detailed, the general reactivity pattern of fluorinated alkynes suggests its utility in forming fluorinated five-membered heterocycles. alfa-chemistry.com The reaction of 1-yne-vinylcyclopropanes has been shown to undergo Rh(I)-catalyzed intramolecular [3+2] cycloaddition to yield cyclopentene-embedded bicyclic structures. sci-hub.se

A general representation of a [3+2] cycloaddition involving an alkyne is presented below:

Reactant 1Reactant 2 (1,3-Dipole)Product
Alkyne (e.g., this compound)Azide (R-N₃)1,2,3-Triazole
Alkyne (e.g., this compound)Nitrile Oxide (R-CNO)Isoxazole
Alkyne (e.g., this compound)SydnonePyrazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a catalyst-free reaction driven by the ring strain of a cyclic alkyne. thieme-connect.demagtech.com.cn This bioorthogonal reaction is widely used for bioconjugation. nih.gov The driving force for SPAAC is the high degree of ring strain in cycloalkynes, such as cyclooctyne (B158145) derivatives. thieme-connect.demagtech.com.cn

This compound, being an acyclic and therefore unstrained alkyne, is not a suitable substrate for traditional strain-promoted azide-alkyne cycloaddition. The reaction requires a strained alkyne to proceed efficiently without a catalyst. thieme-connect.de The reactivity of alkynes in SPAAC is directly related to the degree of ring strain; for example, cyclooctyne is significantly more reactive than the less strained cyclononyne. thieme-connect.de Therefore, the reaction of this compound with azides would necessitate catalysis, typically with copper(I) or ruthenium, to facilitate the formation of a triazole product.

Defluorinative Annulation Strategies

Defluorinative annulation represents a strategy where a carbon-fluorine bond is cleaved during a cyclization process. This approach can be used to synthesize various heterocyclic compounds. For example, a novel method has been developed for the synthesis of 5-fluoroalkyl 1,2,3-triazoles through a defluorinative [4+1] annulation of perfluoroalkyl N-mesylhydrazones with primary amines. rsc.org

While direct defluorinative annulation of this compound has not been specifically reported, the principles of such reactions suggest potential pathways. For instance, a hypothetical reaction could involve the activation of the C-F bond by a suitable reagent, followed by an intramolecular cyclization involving the alkyne moiety. Such a transformation would likely require a transition metal catalyst to facilitate the challenging C-F bond cleavage. yorku.ca The development of such strategies could provide access to a range of fluorinated cyclic compounds from readily available fluorinated alkynes.

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. chimia.ch Fluorinated compounds, including this compound, can participate in a variety of these transformations.

Cross-Coupling Reactions Involving Fluorinated Alkynes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Negishi, and Sonogashira reactions, are powerful methods for forming C-C bonds. libretexts.orgcem.com Fluorinated alkynes can be valuable partners in these reactions. For instance, propargylic fluorides can undergo arylation, alkenylation, and alkynylation reactions. nih.gov

In the context of this compound, two main types of cross-coupling reactions can be envisioned: those involving the terminal alkyne (Sonogashira coupling) and those involving the C-F bond. The Sonogashira coupling of this compound with aryl or vinyl halides would lead to the formation of internal alkynes while retaining the fluorine atom.

Conversely, cross-coupling reactions involving the activation of the C(sp³)–F bond are more challenging but offer a direct route to functionalize the fluoroethyl moiety. nih.gov The use of specific catalysts, such as PEPPSI™-IPent, has been shown to be effective in demanding cross-coupling reactions, including those with sterically hindered substrates.

Below is a table summarizing potential cross-coupling reactions with this compound:

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
SonogashiraAryl/Vinyl HalidePd/CuInternal Alkyne
SuzukiOrganoboron ReagentPalladium ComplexAlkylated/Arylated Product
NegishiOrganozinc ReagentPalladium or Nickel ComplexAlkylated/Arylated Product

Functionalization via Metal-Fluorine Bond Reactivity

The direct functionalization of C-F bonds is a rapidly developing area of research, as it allows for the transformation of readily available fluorinated compounds into more complex molecules. researchgate.net The C(sp³)–F bond in this compound, while strong, can be activated and cleaved by certain transition metal complexes or organometallic reagents. nih.gov

For example, organoaluminum reagents have been shown to selectively functionalize C(sp³)–F bonds, tolerating a wide range of other functional groups. nih.gov This reactivity is driven by the formation of a stable aluminum-fluoride bond. Similarly, reactions involving transition metals can proceed through oxidative addition of the C-F bond to the metal center. yorku.ca The subsequent steps can involve migratory insertion or reductive elimination to form new bonds. snnu.edu.cn

Research has demonstrated that primary, secondary, and tertiary alkyl fluorides can react with lithium iodide to form the corresponding alkyl iodides, which are more versatile synthetic intermediates. nih.gov This transformation is selective for monofluorinated compounds. Such a strategy could be applied to this compound to convert the fluoroethyl group into an iodoethyl group, which could then undergo a wider range of nucleophilic substitution and cross-coupling reactions.

The functionalization of the C-F bond in this compound could also be directed by the alkyne moiety, where the metal catalyst first coordinates to the triple bond and then facilitates the cleavage of the proximate C-F bond. This approach offers a pathway for regioselective functionalization.

Hydrosilylation Reactions and Surface Chemistry Applications

While specific studies detailing the hydrosilylation of this compound are not extensively documented in the surveyed literature, the principles of alkyne hydrosilylation are well-established, particularly in the context of surface chemistry for the functionalization of silicon surfaces. Hydrosilylation involves the addition of a silicon-hydrogen (Si-H) bond across the carbon-carbon triple bond of an alkyne, forming a stable silicon-carbon (Si-C) covalent bond. This process is a cornerstone for creating robust self-assembled monolayers (SAMs) on hydrogen-terminated silicon (Si-H).

The reaction can be initiated thermally, through UV irradiation, or with catalysts. researchgate.net Studies comparing the reactivity of terminal alkynes and alkenes in thermally-driven hydrosilylation reactions on Si(100) surfaces have shown that the alkyne moiety is significantly more reactive. researchgate.netacs.org For instance, competitive reaction experiments indicated that the reactivity ratio of an alkyne to an alkene could be approximately 1.7 at 120°C, and this preference for the alkyne increases at lower temperatures. researchgate.netacs.org This enhanced reactivity is attributed to a lower energy barrier for hydrogen abstraction from the silicon surface and a more stable resulting organic overlayer. researchgate.net

The mechanism for hydrosilylation on a silicon surface is understood to proceed via a free-radical chain reaction. The process is initiated by the formation of a silicon dangling bond (a surface radical), which then attacks the terminal alkyne's triple bond. The resulting vinyl radical can then abstract a hydrogen atom from a neighboring Si-H site, propagating the chain. An alternative mechanism, particularly under plasmon-driven conditions, involves the generation of electron-hole pairs in the silicon. chemrxiv.org A surface hole can be attacked by the nucleophilic alkyne, leading to the formation of a Si-C bond and a β-silyl-substituted carbocation, which is subsequently neutralized by abstracting a nearby hydride. chemrxiv.org

Given these principles, this compound is a candidate for the functionalization of silicon surfaces. Its terminal alkyne group would be the reactive site for the hydrosilylation reaction, leading to a covalently attached monolayer. The fluorine atom at the 4-position would then form the outer surface of the monolayer, imparting specific properties such as altered surface energy and hydrophobicity. Research on other fluorinated molecules, such as 11-fluoro-1-undecene, has demonstrated the successful formation of such fluorinated monolayers on silicon. chemrxiv.org The presence of the fluorine atom could also serve as an elemental tag for characterization techniques like X-ray Photoelectron Spectroscopy (XPS) to quantify surface coverage. chemrxiv.org

Conformational Isomerization and Intramolecular Dynamics

The intramolecular dynamics of this compound are characterized by the existence of two distinct conformational isomers that arise from rotation around the C-C single bond adjacent to the fluorinated carbon. These conformers are designated as trans (dihedral angle of 180°) and gauche (dihedral angle of approximately ±60°). researchgate.netacs.orgresearchgate.net

High-resolution microwave and infrared spectroscopy studies have been instrumental in characterizing these conformers and their dynamic interplay. researchgate.netchemrxiv.org The trans conformer, which possesses a plane of symmetry, is the more stable of the two. researchgate.netchemrxiv.org The energy barrier for the isomerization from the more stable trans form to the gauche form is approximately 1500 cm⁻¹, an energy lower than that of the first excited state of the acetylenic C-H stretch (ν₁), which is around 3330 cm⁻¹. chemrxiv.orgispc-conference.org

A key aspect of the molecule's dynamics is Intramolecular Vibrational Energy Redistribution (IVR), which describes how energy flows between different vibrational modes of a molecule after one specific mode is excited. For this compound, the IVR lifetime of the acetylenic C-H stretch in the trans conformer has been determined to be very slow, on the order of 1.5 nanoseconds. researchgate.netchemrxiv.org This slow IVR is a characteristic feature of molecules with planar conformations. acs.orgresearchgate.net The measurement is typically performed using techniques like infrared-microwave double-resonance spectroscopy, which allows for the study of single, state-selected quantum levels. researchgate.netacs.org

When the molecule is excited with sufficient energy, such as by activating the acetylenic C-H stretch, it can overcome the isomerization barrier. The rate of this conformational change has been measured directly by probing the rotational spectra of single vibrationally-excited eigenstates. ispc-conference.org These studies reveal a conformational isomerization rate of 2.2 x 10¹⁰ s⁻¹. ispc-conference.org This experimentally determined rate is notably slower than the rate of 7 x 10¹¹ s⁻¹ calculated using statistical RRKM (Rice-Ramsperger-Kassel-Marcus) theory, but significantly faster than the upper limit suggested by the IVR rate (7.1 x 10⁸ s⁻¹). ispc-conference.org This indicates that while vibrational energy redistribution is a necessary precursor, it is not the sole rate-determining step in the isomerization process.

Data on Conformational Isomers and Dynamics of this compound

ParameterConformer/ProcessValueSource(s)
Stable Conformers -trans, gauche researchgate.netchemrxiv.org
More Stable Conformer -trans chemrxiv.org
Excitation Energy Acetylenic C-H Stretch (ν₁)~3330 cm⁻¹ ispc-conference.org
Isomerization Barrier trans → gauche~1500 cm⁻¹ chemrxiv.org
IVR Lifetime trans Acetylenic C-H Stretch1.5 ns researchgate.netchemrxiv.org
Isomerization Rate (Experimental) trans ↔ gauche at 3330 cm⁻¹2.2 x 10¹⁰ s⁻¹ ispc-conference.org
Isomerization Rate (Theoretical) RRKM Theory7 x 10¹¹ s⁻¹ ispc-conference.org

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy Analysis of C≡C and C-H Stretching Modes

Infrared (IR) spectroscopy of 4-Fluorobut-1-yne reveals characteristic absorption bands that are fundamental to identifying its alkyne functionality. The stretching vibration of the carbon-carbon triple bond (C≡C) typically appears in the region of 2100-2250 cm⁻¹. libretexts.org For terminal alkynes like this compound, the stretching of the sp-hybridized C-H bond gives rise to a sharp and characteristic absorbance band at approximately 3300 cm⁻¹. libretexts.orglibretexts.org

In high-resolution rovibrational spectra of the acetylenic C–H stretch, the rotational band contours for this compound are predominantly a-type. rsc.org The observed rotational structure of this band displays separations characteristic of the more stable trans conformer. rsc.org This indicates that the vibrational spectrum's bright state retains the ground state conformation. The IVR (intramolecular vibrational energy redistribution) lifetime of the acetylenic C–H stretch for trans-4-fluorobut-1-yne has been determined to be 1.5 nanoseconds. rsc.org

Vibrational Mode Typical IR Frequency Range (cm⁻¹) libretexts.orglibretexts.org Specific Findings for this compound
Acetylenic C-H Stretch~3300The rovibrational spectrum of this band was used to study the trans conformer. rsc.org The IVR lifetime of this stretch is 1.5 ns. rsc.org
C≡C Triple Bond Stretch2100-2250This absorption is a key identifier for the alkyne group. libretexts.org

Raman Spectroscopy Investigations of Alkyne Vibrational Modes

Raman spectroscopy offers a complementary perspective on the vibrational modes of this compound, particularly for the alkyne group. The C≡C stretching mode gives rise to a distinct Raman band around 2200 cm⁻¹. researchgate.net This region of the Raman spectrum, from approximately 1800 to 2800 cm⁻¹, is often referred to as the "cellularly-quiet" region because it is free from spectral interference from many endogenous biomacromolecules, making alkynes useful as Raman tags. researchgate.net The carbon-carbon triple bond provides a background-free detection method, allowing for unambiguous assignment. researchgate.net Computational methods, such as density functional theory (DFT), can be used to calculate the Raman-active modes and compare them with experimental data to aid in the assignment of vibrational frequencies. chemrxiv.orgnih.gov

Rotational Spectroscopy for Precise Structural and Dynamical Information

Rotational spectroscopy provides highly accurate data on the geometry and dynamics of molecules in the gas phase.

High-Resolution Rotational Spectroscopy for Conformational Isomerization Rates

High-resolution rotational spectroscopy has been instrumental in studying the conformational isomerization of this compound. The molecule exists as two conformers, trans and gauche, with the trans conformer being more stable. The energy barrier for the trans to gauche isomerization is approximately 1500 cm⁻¹, which is lower than the energy of the first excited state of the acetylenic C–H stretch (~3330 cm⁻¹), suggesting that isomerization can occur in the excited state.

By using infrared-microwave double-resonance techniques, it is possible to measure the conformational isomerization rate at a specific energy. researchgate.net For this compound, the rate has been measured at an energy of 3330 cm⁻¹ above the zero-point energy. researchgate.net Each conformer possesses characteristic rotational frequencies that are known from ground-state microwave spectroscopy. researchgate.net The measured isomerization rate was found to be 2.2 x 10¹⁰ s⁻¹, which is significantly slower than the rate predicted by RRKM theory (7 x 10¹¹ s⁻¹) but orders of magnitude faster than the upper limit suggested by the measured intramolecular vibrational energy redistribution (IVR) rate (7.1 x 10⁸ s⁻¹). researchgate.net

Parameter Value Significance
Conformational Isomerization Rate2.2 x 10¹⁰ s⁻¹ researchgate.netProvides insight into the dynamics of conformational changes at a specific energy level. researchgate.net
RRKM Theory Calculated Rate7 x 10¹¹ s⁻¹ researchgate.netTheoretical prediction for comparison with experimental results. researchgate.net
IVR Rate (Upper Limit)7.1 x 10⁸ s⁻¹ researchgate.netRepresents the rate of energy redistribution within the molecule, which influences isomerization. researchgate.net

Microwave Rotational Spectroscopy for Molecular Symmetry and Electronic Momentum Analysis

Microwave rotational spectroscopy is a primary technique for determining the precise structural parameters and dipole moments of molecules like this compound. researchgate.netfiveable.me The analysis of the pure rotational spectrum allows for the assignment of transitions for both the trans and gauche conformers. rsc.org The rotational constants obtained from these spectra are inversely proportional to the molecule's moments of inertia, from which bond lengths and angles can be derived with high precision. tanta.edu.eg

The analysis of rotational spectra can also yield information about molecular symmetry and the various angular momenta present, such as nuclear spins and electronic momenta. researchgate.net For molecules with a permanent electric dipole moment, which is the case for this compound, transitions between rotational states can be observed. fiveable.metanta.edu.eg The selection rules for these transitions depend on the molecular geometry. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the acetylenic proton would exhibit a chemical shift characteristic of terminal alkynes. netlify.app The protons on the ethyl chain would show chemical shifts and coupling patterns influenced by the neighboring fluorine atom and the alkyne group. mdpi.comorganicchemistrydata.org The fluorine atom would induce splitting in the signals of nearby protons due to ¹H-¹⁹F coupling.

In ¹³C NMR, the sp-hybridized carbons of the alkyne would have characteristic chemical shifts. The chemical shifts of the sp³-hybridized carbons would be influenced by the electronegative fluorine atom. organicchemistrydata.org

Fluorine-19 (¹⁹F) NMR Chemical Shift Analysis

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and powerful tool for characterizing fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. numberanalytics.comalfa-chemistry.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the structure.

The chemical shift (δ) of this fluorine is influenced by its local electronic environment. Being a propargylic fluoride (B91410), its resonance is anticipated to appear in the region of approximately -210 to -220 ppm relative to a CFCl₃ standard. This upfield shift is characteristic of fluorine atoms attached to sp³-hybridized carbon atoms.

The signal's multiplicity provides crucial information about neighboring protons. The fluorine atom in this compound is coupled to two sets of protons: the two geminal protons on C-4 (²JHF coupling) and the two vicinal protons on C-3 (³JHF coupling). This would result in the ¹⁹F signal appearing as a triplet of triplets . The two-bond (geminal) coupling constant (²JHF) is typically large, in the range of 45-50 Hz, while the three-bond (vicinal) coupling (³JHF) is smaller, generally around 20-25 Hz.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound Note: The data presented in this table are predicted values based on established NMR principles and data from analogous compounds, as direct experimental values are not available in the cited literature.

Nucleus PositionPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constants (Hz)
F (on C-4)-215Triplet of Triplets (tt)²JHF ≈ 47 Hz, ³JHF ≈ 23 Hz

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the carbon-hydrogen framework of an organic molecule. libretexts.orgyoutube.com

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three unique proton environments in the molecule.

H-1 (Acetylenic Proton) : The terminal alkyne proton is the most deshielded, appearing as a triplet in the range of δ 2.0-2.5 ppm due to four-bond coupling (⁴JHH) with the two protons on C-3.

H-3 (Propargylic Protons) : The protons on the carbon adjacent to the alkyne (C-3) would appear as a complex multiplet. They are split by the acetylenic proton (H-1) and the protons on C-4. Further splitting by the fluorine atom (³JHF) would also occur. This signal is expected around δ 2.6-3.0 ppm.

H-4 (Fluorinated Methylene (B1212753) Protons) : These protons, being attached to the same carbon as the electronegative fluorine atom, are the most deshielded among the aliphatic protons. Their signal is expected to appear as a triplet of triplets around δ 4.5-4.8 ppm, resulting from coupling to the adjacent C-3 protons (²JHH) and the large geminal coupling to the fluorine atom (²JHF).

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound Note: The data presented in this table are predicted values based on established NMR principles and data from analogous compounds, as direct experimental values are not available in the cited literature.

Proton PositionPredicted Chemical Shift (δ) ppmPredicted MultiplicityRelevant Couplings
H-1~2.2Triplet (t)⁴JHH (to H-3)
H-3~2.8Multiplet (m)⁴JHH (to H-1), ²JHH (to H-4), ³JHF (to F)
H-4~4.6Triplet of Triplets (tt)²JHH (to H-3), ²JHF (to F)

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound should show four signals, one for each unique carbon atom. A key feature of this spectrum is the presence of C-F coupling, which splits the carbon signals into doublets (or more complex multiplets in a coupled spectrum).

C-4 : This carbon is directly bonded to fluorine and will experience a strong deshielding effect. It is expected to resonate around 80-85 ppm and will appear as a doublet with a very large one-bond coupling constant (¹JCF) of approximately 170-180 Hz.

C-3 : This carbon, adjacent to C-4, will also be affected by the fluorine atom. It is predicted to appear around 20-25 ppm as a doublet due to two-bond C-F coupling (²JCF).

C-2 and C-1 (Acetylenic Carbons) : The sp-hybridized carbons of the alkyne group have characteristic chemical shifts. C-2 (quaternary) is expected around 80-85 ppm, while C-1 (terminal) is expected around 70-75 ppm. Both will exhibit C-F coupling over three (³JCF) and four (⁴JCF) bonds, respectively, appearing as doublets with smaller coupling constants.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound Note: The data presented in this table are predicted values based on established NMR principles and data from analogous compounds, as direct experimental values are not available in the cited literature.

Carbon PositionPredicted Chemical Shift (δ) ppmPredicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (Hz)
C-1~72Doublet (d)⁴JCF ≈ 3-5 Hz
C-2~82Doublet (d)³JCF ≈ 7-10 Hz
C-3~22Doublet (d)²JCF ≈ 20-25 Hz
C-4~83Doublet (d)¹JCF ≈ 175 Hz

Advanced Spectroscopic Techniques for Complex System Analysis

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguous structural confirmation, especially in complex systems or mixtures. rsc.orgceitec.cz For this compound, several 2D techniques would be employed.

¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. For this compound, a cross-peak would be observed between the signals for the H-3 and H-4 protons, confirming their vicinal relationship. A weaker correlation might also be seen between H-1 and H-3.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This would show clear correlations between H-1/C-1, H-3/C-3, and H-4/C-4, allowing for the definitive assignment of the protonated carbons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two to three bonds, which is critical for mapping out the complete carbon skeleton. columbia.eduugent.be Key correlations for this compound would include:

The acetylenic proton (H-1) showing cross-peaks to C-2 and C-3.

The propargylic protons (H-3) showing cross-peaks to C-1, C-2, and C-4.

The fluorinated methylene protons (H-4) showing cross-peaks to C-2 and C-3. These correlations would unequivocally establish the connectivity of the entire molecule, including the assignment of the quaternary C-2 carbon.

¹H-¹⁹F HETCOR (Heteronuclear Correlation) : This powerful technique directly correlates proton and fluorine nuclei. jeol.comrsc.org A strong cross-peak would be observed between the fluorine signal and the H-4 protons, confirming the F-C4-H4 arrangement. Weaker, longer-range correlations between the fluorine and the H-3 protons might also be visible, providing further structural validation.

Computational Chemistry and Theoretical Investigations

Statistical Mechanical Models for Intramolecular Energy Redistribution and Reaction Dynamics

The study of intramolecular vibrational energy redistribution (IVR) and its relationship to reaction dynamics in molecules like 4-Fluorobut-1-yne is often approached through the lens of statistical mechanical models. A key implication of these statistical theories, such as the widely used Rice-Ramsperger-Kassel-Marcus (RRKM) theory, is that the rate of IVR must significantly exceed the rate of reaction. This condition suggests that the reaction rate becomes independent of the specific initial vibrational excitation, as energy is rapidly randomized throughout the molecule before reaction occurs. nih.govfishersci.ca Experimental techniques, including infrared-microwave double-resonance spectroscopy, are employed to test these statistical theories and gain a deeper understanding of energy flow in medium-sized polyatomic molecules. nih.govfishersci.ca

Random Matrix Theory Applications to Isomerization Kinetics

While statistical mechanical models, including RRKM theory, are broadly applied to understand reaction rates and energy flow in polyatomic molecules, direct applications of Random Matrix Theory specifically to the isomerization kinetics of this compound were not explicitly detailed in the reviewed literature. However, the broader context of IVR and its role in achieving statistical behavior, which is a prerequisite for theories like RRKM, underpins the relevance of such theoretical frameworks in understanding the energy landscape and dynamic processes of molecules like this compound. The fragmentation of oscillator strength into "IVR multiplets" in spectroscopic data indicates the flow of vibrational energy between near-resonant normal-mode vibrational states, a process fundamental to the theory of chemical reaction rates. fishersci.ca

Investigations of Intramolecular Vibrational Energy Redistribution (IVR)

Extensive investigations have been conducted into the intramolecular vibrational energy redistribution (IVR) in this compound, particularly focusing on the acetylenic C–H stretch. High-resolution microwave and infrared spectroscopy, including infrared-microwave double-resonance techniques, have been instrumental in determining the timescale for IVR. nih.govnih.govfishersci.ca

For trans-4-fluorobut-1-yne, the IVR lifetime of the acetylenic C–H stretch has been determined to be 1.5 nanoseconds (ns). nih.govnih.govfishersci.ca This relatively long lifetime is characteristic of molecules with planar conformations, which generally exhibit very slow IVR rates, often exceeding 1 ns. fishersci.caeasychem.org In contrast, non-planar conformers of related molecules, such as 1-pentyne, show significantly faster IVR rates (e.g., approximately 300 picoseconds). fishersci.caeasychem.org

The IVR rate provides an upper limit to the isomerization rate following coherent vibrational excitation. Notably, the upper limit isomerization rate inferred from the vibrational spectrum for this compound and other halobutynes is reported to be three orders of magnitude slower than the RRKM rate calculated using ab initio barrier heights. nih.govnih.gov This discrepancy suggests that while IVR occurs, the direct dynamical information about the isomerization rate from the spectrum may not fully align with predictions based solely on barrier heights and statistical assumptions. The barrier to isomerization for this compound, specifically from the trans to gauche conformer, is approximately 1400 cm⁻¹. ontosight.aiontosight.ai

The fragmentation of the rovibrational spectrum observed through high-resolution infrared spectroscopy serves as evidence of intramolecular energy redistribution. fishersci.no Further studies employing techniques like broadband Fourier transform microwave (FTMW) spectroscopy also contribute to understanding the dynamic rotational spectra in the presence of IVR. uni.lu

Table 1: IVR Lifetimes for Acetylenic C–H Stretch in Halogen-Substituted Butynes

CompoundConformerIVR Lifetime (ns)
This compoundtrans1.5 nih.govnih.govfishersci.ca
4-Chlorobut-1-ynetrans3.5 nih.govnih.gov
4-Bromobut-1-ynetrans2.0 nih.govnih.gov

Table 2: Isomerization Barrier for this compound

Isomerization PathwayEnergy Barrier (cm⁻¹)
trans to gauche~1400 ontosight.aiontosight.ai

Role of 4 Fluorobut 1 Yne As a Versatile Synthetic Building Block

Applications in the Synthesis of Chemical Probes and Functional Materials

Surface Functionalization and Monolayer Formation

Surface functionalization involves modifying the chemical and physical properties of a material's surface, often to impart new functionalities or improve existing ones. Monolayer formation, a specific type of surface functionalization, creates a single layer of molecules on a substrate. Terminal alkynes are highly favored for surface functionalization, particularly through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). ontosight.airsc.orgbangslabs.comrsc.orgmdpi.comarxiv.org These reactions are highly efficient, selective, and can be performed under mild conditions, making them ideal for attaching molecules to various surfaces, including microspheres, nanoparticles, and electrode surfaces. bangslabs.commdpi.comarxiv.orgnih.gov

While alkynes are broadly recognized for their role in surface functionalization and the creation of self-assembled monolayers, direct, detailed research findings specifically demonstrating the use of 4-Fluorobut-1-yne for surface functionalization or monolayer formation are not widely documented in the provided search results. Its terminal alkyne moiety inherently offers the potential for such applications, particularly in contexts where the introduction of a fluorine atom at a specific position on the surface is desired, potentially altering surface energy, biocompatibility, or other material properties. However, specific experimental data or examples of this compound being employed for these purposes were not found.

Strategies for Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-Oriented Synthesis (DOS) is a synthetic strategy aimed at generating collections of small molecules with high levels of structural diversity, including scaffold, stereochemical, and appendage diversity. mdpi.comfrontiersin.orgcam.ac.ukresearchgate.netcam.ac.uk This approach is crucial for chemical genetics and drug discovery, as it allows for the systematic exploration of chemical space to identify novel compounds with desired biological activities. rsc.orgmdpi.comfrontiersin.orglifechemicals.com Chemical library generation, often a component of DOS, involves the creation of a large number of structurally varied compounds for screening purposes. enamine.net

The effectiveness of DOS relies heavily on the judicious selection of versatile building blocks and complexity-generating reactions. Building blocks that can be transformed into a variety of molecular frameworks or allow for the introduction of diverse substituents are highly valued. nih.govresearchgate.netcam.ac.uk Alkynes, with their versatile reactivity, are generally considered valuable building blocks in DOS due to their ability to participate in numerous transformations that lead to diverse molecular architectures. mdpi.comrsc.orgmdpi.com

Despite the general utility of alkynes in DOS and chemical library generation, specific examples or detailed research findings illustrating the direct application of this compound as a key building block in published diversity-oriented synthesis strategies or for the generation of specific chemical libraries were not extensively identified in the search results. While its structure suggests potential for such applications, particularly where a fluorinated alkyne motif could contribute to molecular diversity or specific biological interactions, explicit documented instances are limited. The broader concept of "fluorinated building blocks" is recognized for its importance in pharmaceutical and agrochemical applications, and in materials science, but specific methodologies involving this compound within a DOS framework were not found. d-nb.info

Future Directions and Emerging Research Challenges

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of fluoroalkynes, including 4-Fluorobut-1-yne, often involves harsh conditions or generates significant waste. A key future direction is the development of more sustainable and atom-economical synthetic methodologies. Current approaches to synthesizing fluorinated alkynes include nucleophilic substitution reactions or the use of fluorinating agents ontosight.ai. For instance, hydrofluorination of alkynes is an efficient route to monofluoroalkenes or difluoroalkanes, which are valuable in medicinal chemistry researchgate.net. Hydrogen fluoride (B91410) (HF) is considered a highly atom-economical fluorination reagent, and its compatibility with cationic gold catalysts has been demonstrated for synthesizing fluoroalkenes and α-fluoroketones nih.gov.

Recent advancements include catalytic HF shuttling methods that transfer HF equivalents from fluoroalkanes to alkynes, offering a potentially sustainable approach to generate difluoroalkanes researchgate.netnih.govchemrxiv.orgcapes.gov.br. This approach avoids the direct handling of corrosive and toxic HF gas chemrxiv.org. Furthermore, novel strategies for fluoroalkyne generation are being explored, such as elimination reactions of fluoroalkenes under mild conditions, including photochemically initiated processes, and nucleophilic substitution of activated alkyne derivatives ukri.org. These methods aim to generate fluoroalkynes in the presence of suitable trapping agents for immediate reaction, circumventing their instability ukri.org.

Exploration of Novel Reactivity Modes and Catalytic Systems for Fluoroalkynes

The unique electronic and steric properties of the fluorine atom significantly influence the reactivity of fluoroalkynes, leading to remarkable and diverse reaction modes rsc.org. Future research will delve into exploring novel reactivity modes and developing advanced catalytic systems. Transition metal complexes play a crucial role, as fluorine atoms can stabilize reactive intermediates, thereby increasing conversion efficiency alfa-chemistry.com. Gold-catalyzed fluorination of alkynes and allenes has enabled access to various fluorinated compounds through both nucleophilic and electrophilic fluorination modes rsc.org. Silver-catalyzed intramolecular oxidative aminofluorination of alkynes has also been developed for the efficient synthesis of fluoroisoquinolines acs.org.

The use of metal salts, such as Cu(I) or Au(I), to either stabilize fluoroalkynes or activate them for reactions with less reactive partners is an area of ongoing investigation ukri.org. For example, gold(I)-catalyzed hydrofluorination of electron-deficient alkynes has been reported researchgate.net. Furthermore, studies on fluoroalkynyl complexes, such as those involving ruthenium, have shown that stable and isolable fluoroalkynes can be synthesized, allowing for detailed exploration of their structure and bonding researchgate.net. The strategic preservation of the C-F bond during synthetic transformations is also a pivotal methodology for complex fluorinated molecules snnu.edu.cn.

Integration of Advanced Spectroscopic Techniques for In Operando Reaction Monitoring

Understanding reaction mechanisms and intermediates is crucial for rational catalyst and reaction design. Integrating advanced spectroscopic techniques for in operando reaction monitoring is a vital future direction. While specific examples for this compound are limited, the broader field of organofluorine chemistry benefits from such techniques. Spectroscopic investigations, coupled with computational studies, are used to understand electronic structure changes upon fluorine incorporation in related fluorovinylidene ligands rsc.org. In operando studies can provide real-time insights into reaction pathways, enabling optimization of conditions and improved control over selectivity. For instance, NMR spectroscopy is used to monitor reactions and determine yields in fluorination processes researchgate.netacs.org. The ability to observe intermediates and transition states as they form can accelerate the development of new synthetic routes and catalytic systems.

Synergistic Application of Computational and Experimental Approaches for Rational Design

The synergistic application of computational and experimental approaches is becoming increasingly important for the rational design of new reactions and catalysts involving fluoroalkynes. Density Functional Theory (DFT) calculations are frequently employed to explore potential reaction pathways, activation energies, and the stability of intermediates researchgate.netresearchgate.netnih.govchemrxiv.orgcapes.gov.brukri.orgsnnu.edu.cn. For example, DFT studies have been used to investigate the feasibility of nucleophilic displacement reactions for fluorination of aromatics ukri.org. Computational studies can provide mechanistic insights, guiding experimental efforts in the design of fluorinated π-partners and stimulating reaction innovation snnu.edu.cn.

This integrated approach allows researchers to predict reactivity, regioselectivity, and stereoselectivity, reducing the need for extensive experimental screening ukri.orgsnnu.edu.cn. For instance, computational studies have revealed insights into C-H/C-F functionalization and C-F bond cleavage mechanisms in fluorinated π-systems snnu.edu.cn. Rational drug design also benefits significantly from computational chemistry, enabling the routine incorporation of fluorinated groups to modify properties like lipophilicity and bioavailability ucl.ac.uknih.govacs.org.

Expanding the Scope of Synthetic Applications for Fluorinated Butyne Derivatives

Expanding the scope of synthetic applications for fluorinated butyne derivatives, including this compound, is a major area of future research. Fluorinated alkynes are versatile intermediates in organic synthesis, particularly for constructing complex fluorine-containing molecules relevant to medicine, material science, and agricultural chemistry alfa-chemistry.com. They are utilized in the synthesis of bioactive compounds, such as antitumor agents and fungicides alfa-chemistry.com.

Specific applications include:

Synthesis of Fluorinated Heterocycles: Fluoroalkynes and their synthetic equivalents are crucial for the assembly of fluorinated heterocycles, including triazoles, indolizines, pyrazoles, and pyrroles, which are important in pharmaceuticals and agrochemicals researchgate.netchemrxiv.orgacs.orgscribd.comrsc.orgresearchgate.net. For example, α-fluoronitroalkenes can serve as surrogates for α-fluoroalkynes in [3+2] cycloaddition reactions to form fluorinated 1,2,3-triazoles chemrxiv.orgscribd.comrsc.orgacs.org.

Late-Stage Functionalization: The ability to introduce fluorinated alkyne moieties into complex molecules at a late stage is highly desirable for drug discovery and development researchgate.netrsc.orgnih.gov. This allows for the modification of biologically active molecules or natural products researchgate.net.

Medicinal Chemistry and Agrochemicals: Fluorinated butyne derivatives are being explored for their potential in developing new drugs and agrochemicals, owing to the "fluorine effect" which can enhance properties like metabolic stability and bioavailability ontosight.airsc.orgucl.ac.ukresearchgate.netnih.gov. For example, fluorinated 1-imidazolyl-butane derivatives have shown strong fungicidal properties google.com.

Material Science: Fluorinated alkynes contribute to the development of new materials with enhanced properties, such as improved stability and performance alfa-chemistry.comontosight.ai.

The development of methods that allow for chemo-, regio-, and stereoselective functionalization of fluoroalkynes, such as the tetrafunctionalization of polyfluoroalkynes for divergent construction of azacycles, highlights the significant potential for accessing fluorinated skeletons of medicinal and biological interest rsc.orgnih.govresearchgate.net.

Q & A

Q. What are the key synthetic methodologies for preparing 4-Fluorobut-1-yne with high regioselectivity?

  • Methodological Answer : Synthesis typically involves fluorination of but-1-yne derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. To ensure regioselectivity, reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled. For example, DAST in anhydrous dichloromethane at −78°C minimizes side reactions. Post-synthesis purification via fractional distillation or preparative GC-MS is critical to isolate the target compound .
  • Validation : Cross-check purity using 19F^{19}\text{F} NMR (expected δ: −120 to −150 ppm for terminal fluorinated alkynes) and GC-MS (base peak at m/z 82 for fluorobut-yne fragments) .

Q. How can spectroscopic techniques distinguish this compound from structural isomers?

  • Methodological Answer :
  • 1H^{1}\text{H} NMR : Terminal alkyne protons resonate at δ 2.5–3.5 ppm (split due to coupling with fluorine).
  • 19F^{19}\text{F} NMR : Distinct downfield shifts (−120 to −150 ppm) confirm fluorine attachment to the alkyne.
  • IR Spectroscopy : A sharp C≡C stretch near 2100–2260 cm1^{-1} and C-F stretches at 1000–1100 cm1^{-1}.
  • GC-MS : Fragmentation patterns (e.g., loss of HF or acetylene units) differentiate isomers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to volatility and potential toxicity.
  • Store under inert gas (argon) to prevent polymerization.
  • Monitor for HF release during decomposition using pH strips or fluoride ion-selective electrodes .

Advanced Research Questions

Q. How does the electron-withdrawing nature of fluorine influence the reactivity of this compound in Sonogashira couplings?

  • Methodological Answer : Fluorine increases alkyne acidity, enhancing oxidative addition with palladium catalysts. To optimize coupling efficiency:
  • Use Pd(PPh3_3)4_4/CuI in THF with aryl halides.
  • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 9:1).
  • Compare turnover rates with non-fluorinated analogs to quantify electronic effects .

Q. What strategies resolve contradictions in reported catalytic efficiencies for fluorinated alkyne reactions?

  • Methodological Answer :
  • Control Experiments : Replicate conditions (solvent, catalyst loading, temperature) from conflicting studies.
  • Kinetic Analysis : Use in situ FT-IR or 19F^{19}\text{F} NMR to track reaction rates.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare transition-state energies under varying conditions .

Q. How can computational chemistry predict the metabolic stability of this compound derivatives in drug discovery?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to assess bioavailability and cytochrome P450 interactions.
  • Metabolic Pathway Modeling : Simulate fluorinated alkyne oxidation via CYP3A4 using MOE or Schrödinger Suite.
  • Validate predictions with in vitro microsomal assays (e.g., rat liver microsomes + NADPH) .

Q. What experimental designs validate the role of this compound in modulating CNS-targeted drug permeability?

  • Methodological Answer :
  • Blood-Brain Barrier (BBB) Models : Use in vitro assays (e.g., hCMEC/D3 cell monolayers) to measure P-gp efflux ratios.
  • PET Imaging : Radiolabel with 18F^{18}\text{F} (via 18F^{18}\text{F}-fluoride displacement) to track biodistribution in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.